4-(Butan-2-yl)benzene-1-sulfonyl fluoride, also known as 4-(2-butyl)benzene-1-sulfonyl fluoride, is an organic compound that belongs to the class of benzenesulfonyl fluorides. It is characterized by a sulfonyl fluoride functional group attached to a butyl-substituted benzene ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be classified under several categories:
The molecular formula of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride is , with a molecular weight of approximately 232.27 g/mol. It is identified by the CAS number 34284-75-8 and the InChI Key MGSKVZWGBWPBTF-UHFFFAOYSA-N .
The synthesis of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride typically involves several steps, starting from commercially available starting materials. One common method includes the following sequence:
The molecular structure of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride features:
The structural formula can be represented as follows:
The compound exhibits a planar structure typical of aromatic systems, with bond angles consistent with sp² hybridization around the carbon atoms in the benzene ring.
4-(Butan-2-yl)benzene-1-sulfonyl fluoride can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for 4-(Butan-2-yl)benzene-1-sulfonyl fluoride primarily involves its reactivity as a sulfonyl fluoride. Upon interaction with nucleophiles, it forms covalent bonds leading to the generation of new compounds:
The physical properties of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride include:
Chemical properties include:
4-(Butan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Sulfonyl fluorides represent a critically important class of electrophilic compounds that have transitioned from industrial applications to becoming indispensable tools in modern drug discovery. Their unique reactivity profile, combining sufficient stability for biological distribution with selective reactivity towards nucleophilic amino acid residues, enables targeted covalent inhibition of therapeutic targets. The sulfur-fluorine bond, particularly in the sulfonyl fluoride functional group (-SO₂F), exhibits remarkable hydrolytic stability compared to other sulfur-halogen bonds while retaining controlled electrophilicity. This balance makes compounds like 4-(Butan-2-yl)benzene-1-sulfonyl fluoride (CAS# 1368494-13-6) valuable scaffolds for developing targeted covalent inhibitors across therapeutic areas including oncology, neuroscience, and infectious diseases [6]. The renaissance of interest in these compounds stems from their compatibility with activity-based protein profiling (ABPP) and target engagement studies, positioning them at the forefront of chemical biology and medicinal chemistry innovation.
Sulfonyl fluorides function as targeted covalent modifiers through selective reaction with nucleophilic residues (primarily tyrosine, lysine, threonine, and histidine) within enzyme binding pockets. This reactivity mechanism enables irreversible inhibition of enzymatic activity, offering potential advantages in potency, duration of action, and overcoming resistance mechanisms. The sec-butyl substituted derivative 4-(Butan-2-yl)benzene-1-sulfonyl fluoride exemplifies this capability, where the branched alkyl chain provides optimal steric and hydrophobic interactions within target binding sites while the sulfonyl fluoride warhead engages catalytic nucleophiles . The compound's molecular architecture (C₁₀H₁₃FO₂S, MW 216.27 g/mol) features a para-substituted benzene ring with the sulfonyl fluoride group acting as a strong electron-withdrawing moiety, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack by protein residues .
Table 1: Therapeutic Applications of Sulfonyl Fluoride-Based Inhibitors
Therapeutic Target | Biological Indication | Example Compound | Clinical Status |
---|---|---|---|
Acetylcholinesterase | Alzheimer’s disease | Methanesulfonyl fluoride | Phase II Clinical Trials |
Fatty Acid Amide Hydrolase (FAAH) | Neuropathic pain | Palmitylsulfonyl fluoride | Preclinical Development |
Transthyretin | Amyloid diseases | Oxadiazole-sulfonyl fluoride | Lead Optimization |
Dihydrofolate Reductase | Cancer, Infection | NSC 139105 derivative | Research Compound |
Data compiled from research on sulfonyl fluoride covalent inhibitors [6]
The kinetics of sulfonyl fluoride-protein interactions follow a two-step mechanism: initial reversible recognition complex formation driven by molecular complementarity, followed by an irreversible bond formation step between the sulfur atom and the protein nucleophile. This mechanism underpins the concept of "affinity-driven activation," where biological activity manifests only when the sulfonyl fluoride group is positioned in proximity to a reactive residue within the target binding pocket. The sec-butyl substituent in 4-(Butan-2-yl)benzene-1-sulfonyl fluoride contributes significantly to the initial recognition phase through hydrophobic interactions and conformational stabilization, enhancing target selectivity over non-specific protein labeling [6]. Recent advances in quantitative reactivity profiling have demonstrated that carefully engineered substituents like the butan-2-yl group can fine-tune reaction rates with biological nucleophiles, achieving second-order rate constants (k~inact~/K~I~) ranging from 1 to 100 M⁻¹s⁻¹ – values within the optimal range for therapeutic covalent agents .
The synthetic accessibility of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride (CAS 1368494-13-6) has evolved significantly since its initial preparation, with modern methods focusing on efficiency, selectivity, and compatibility with diverse functional groups. Early synthetic routes relied primarily on halogen exchange reactions, where the corresponding sulfonyl chloride precursor (4-(butan-2-yl)benzene-1-sulfonyl chloride, CAS not specified) was treated with fluoride sources like potassium bifluoride (KHF₂) in polar aprotic solvents such as acetonitrile. This method, while effective, often suffered from variable yields due to competing hydrolysis and required stringent anhydrous conditions [2] . The development of this compound parallels the broader emergence of aromatic sulfonyl fluorides, which gained prominence as stable alternatives to sulfonyl chlorides for nucleophilic substitution reactions.
Table 2: Evolution of Synthetic Methods for 4-(Butan-2-yl)benzene-1-sulfonyl Fluoride
Synthetic Method | Reagents/Conditions | Yield (%) | Key Advantages | Era |
---|---|---|---|---|
Halogen Exchange | KF/KHF₂, MeCN, reflux | 40-65% | Simple setup | 1970s-1990s |
Palladium Catalysis | Ar-Hal + FSO₂OX, Pd(0) | 55-75% | Functional group tolerance | 2000-2010 |
Electrochemical | SO₂F₂, constant current | 60-80% | Mild conditions | 2015-Present |
Sulfur(VI) Fluoride Exchange | [¹⁸F]Fluoride, K₂CO₃ | 15-40% (RCY) | Radiolabeling capability | 2017-Present |
Comparative data on synthetic approaches based on literature reports [6] [7]
The 21st century witnessed substantial innovation with the introduction of palladium-catalyzed fluorosulfonylation using 4-(butan-2-yl)iodobenzene and N-fluorosulfonyloxy precursors in one-pot reactions. This method significantly improved regioselectivity and functional group compatibility compared to classical halogen exchange . Most recently, electrochemical synthesis has emerged as a sustainable alternative, utilizing sulfur dioxide and fluoride sources under constant current to generate the sulfonyl fluoride group directly from 4-(butan-2-yl)benzene diazonium salts or halide precursors. This approach minimizes waste generation and avoids the use of expensive catalysts [7]. The commercial availability of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride (listed by suppliers like BLD Pharm with CAS 1368494-13-6) reflects its established role as a synthetic building block for more complex sulfonamide derivatives and its exploration in proteomics studies [2] [5]. The structural similarity to the 2-methylbutan-2-yl analogue (CAS 1955505-72-2) and isopropyl derivative (4-(propan-2-yl)benzene-1-sulfonyl fluoride, CAS 4365-11-1) has facilitated comparative structure-reactivity studies in medicinal chemistry programs [5] [9].
The strategic incorporation of fluorine atoms and fluorinated functional groups into bioactive molecules imparts significant advantages in drug design, including enhanced metabolic stability, improved membrane permeability, and optimized binding interactions. In the specific case of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride, the sulfonyl fluoride (-SO₂F) group offers distinct pharmacological benefits over traditional sulfonyl chlorides (-SO₂Cl) or sulfonamides (-SO₂NH₂). The S-F bond dissociation energy (~90 kcal/mol) contributes to exceptional hydrolytic stability under physiological conditions (pH 7.4, 37°C), with hydrolysis half-lives exceeding 24 hours for para-alkyl substituted derivatives. This stability permits sufficient circulation time for target engagement while minimizing non-productive hydrolysis [6] [10]. The reduced basicity of the sulfonyl fluoride oxygen atoms compared to sulfonamides decreases hydrogen-bonding potential with off-target proteins, contributing to improved selectivity profiles in kinome-wide screening studies.
The sec-butyl substituent at the para-position synergizes with the sulfonyl fluoride warhead to create an optimal physicochemical profile. This branched alkyl chain contributes significant hydrophobicity (clogP ≈ 3.2) that enhances membrane permeability and central nervous system penetration, as demonstrated in analogues like palmitylsulfonyl fluoride for FAAH inhibition [6]. Conformational analysis reveals that the butan-2-yl group adopts a preferred gauche configuration relative to the benzene ring, minimizing steric interactions with the sulfonyl fluoride moiety while projecting the ethyl and methyl groups towards hydrophobic subpockets in enzyme binding sites . This conformational preference differentiates it from linear alkyl or tert-butyl analogues like 4-(2-methylbutan-2-yl)benzene-1-sulfonyl fluoride (CAS 1955505-72-2), which exhibit distinct steric and electronic properties due to increased branching [5].
Table 3: Influence of Para-Substituents on Sulfonyl Fluoride Properties
Substituent | Representative Compound | Relative Hydrolysis Rate (k~rel~) | logP | Protein Binding Efficiency |
---|---|---|---|---|
Butan-2-yl (sec-butyl) | 4-(Butan-2-yl)benzene-1-sulfonyl fluoride | 1.0 (reference) | 3.21 | High |
Methyl | 4-Methylbenzenesulfonyl fluoride | 2.8 | 1.95 | Moderate |
Trifluoromethyl | 4-Trifluoromethylbenzenesulfonyl fluoride | 0.6 | 2.87 | Moderate-High |
2-Methylbutan-2-yl (tert-pentyl) | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride | 0.4 | 3.65 | Variable |
Formyl | 4-Formylbenzene-1-sulfonyl fluoride | 4.2 | 1.02 | Low |
Comparative properties of structurally related sulfonyl fluorides [5] [8]
The strategic positioning of fluorine in the sulfonyl fluoride group enables unique applications in positron emission tomography (PET) radiochemistry through sulfur-fluorine bond formation. While 4-(Butan-2-yl)benzene-1-sulfonyl fluoride itself hasn't been radiolabeled, its structural framework informs the development of [¹⁸F]sulfonyl fluoride probes for in vivo target engagement studies. The sulfur-fluoride bond in sulfonyl fluorides of sulfur(VI) oxidation state exhibits sufficient stability for PET imaging applications, unlike more labile sulfur(IV) fluorides [6]. Research demonstrates that the electron-withdrawing character of the sulfonyl fluoride group modulates the electronics of the entire aromatic system, reducing the electron density at the ortho and meta positions by approximately 20% compared to sulfonamide analogues, as evidenced by computational studies and NMR chemical shift analysis . This electronic perturbation influences both the reactivity of the warhead and the non-covalent binding affinity to biological targets, enabling fine-tuning through substituent modifications on the alkyl chain or aromatic ring.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9